[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of cyclopentyl and propyl-substituted pyrazoles with appropriate amine derivatives. The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere . The reaction may also involve catalysts or reagents like acetyl chloride or benzyl chloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their coupling under controlled conditions. The use of advanced techniques such as one-pot multi-component reactions, cyclocondensation, and cascade/tandem protocols can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H₂O₂ and KMnO₄, reducing agents like NaBH₄ and LiAlH₄, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives .
Scientific Research Applications
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can exhibit tautomerism, which influences its reactivity and biological activities . It may interact with enzymes or receptors in biological systems, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
3 (5)-Aminopyrazoles: Known for their use in the synthesis of condensed heterocyclic systems.
Imidazole-containing compounds: These compounds share similar structural features and are known for their broad range of chemical and biological properties.
Uniqueness
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activities compared to other pyrazole derivatives. Its ability to undergo tautomerism and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C16H25N5 |
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Molecular Weight |
287.40 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C16H25N5/c1-2-9-20-16(7-8-18-20)12-17-10-14-11-19-21(13-14)15-5-3-4-6-15/h7-8,11,13,15,17H,2-6,9-10,12H2,1H3 |
InChI Key |
ZSBWIRLNOGFKKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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